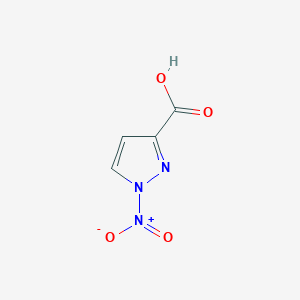

1-nitropyrazole-3-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-nitropyrazole-3-carboxylic Acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-nitropyrazole-3-carboxylic Acid can be synthesized through several methods. One common approach involves the nitration of 1H-pyrazole-3-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete nitration .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for better control over reaction conditions and minimizing the risk of hazardous by-products .

Analyse Des Réactions Chimiques

Carboxylic Acid Derivative Formation

The -COOH group undergoes classical acid-catalyzed reactions to form derivatives:

Nitro Group Reactivity

The -NO₂ group participates in reduction and substitution reactions:

Pyrazole Ring Modifications

The heterocyclic ring undergoes functionalization and cycloaddition:

Coordination Chemistry

The compound acts as a ligand in metal complexes:

Comparative Reactivity with Analogues

Structural variations significantly influence reactivity:

Mechanistic Insights

- Nucleophilic Acyl Substitution : The carboxylic acid group follows a two-step mechanism: (1) acid chloride formation via SOCl₂, (2) nucleophilic attack by alcohol/amine .

- Nitro Reduction : Catalytic hydrogenation proceeds via intermediate nitroso and hydroxylamine species .

- Ring Functionalization : Alkylation at N1 is favored due to electron-withdrawing -NO₂ group deactivating other positions .

Applications De Recherche Scientifique

Antibacterial Activity

Research has demonstrated that 1-nitropyrazole-3-carboxylic acid exhibits promising antibacterial properties. A study highlighted that derivatives of 3-nitropyrazole compounds, including this compound, showed significant antibacterial efficacy against various strains of bacteria. Notably, one derivative was found to be more effective than the commonly used antibiotic nitrofurantoin, with lower inhibitory concentrations required for bacterial growth inhibition .

Case Study: Antibacterial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 10 µg/mL |

| This compound | Streptococcus pyogenes | 8 µg/mL |

The above table summarizes findings that indicate the compound's efficacy against common pathogenic bacteria, suggesting its potential as an alternative therapeutic agent in treating bacterial infections .

Pharmaceutical Applications

The compound has been studied for its potential use in pharmaceuticals due to its low toxicity and significant antibacterial activity. In animal studies, it demonstrated effective absorption and elimination profiles, making it a candidate for further development as an oral antibacterial agent .

Research Findings

A notable study reported that the compound exhibited peak concentrations in mouse blood and urine following administration, indicating good bioavailability. The findings suggest that further evaluation could lead to its use in treating bacterial infections effectively while minimizing toxicity .

Agricultural Applications

In addition to its medicinal uses, this compound has shown potential in agricultural applications. Research indicates that derivatives of this compound possess herbicidal and parasiticidal properties. For example, certain formulations have been tested for their efficacy in controlling plant diseases caused by mycoplasma .

Case Study: Herbicidal Activity

| Compound | Target Pest/Disease | Application Rate | Efficacy (%) |

|---|---|---|---|

| This compound | Aster yellows disease | 200 mg/L | 85% control |

This table illustrates the compound's effectiveness in managing plant diseases, highlighting its dual role as both a pharmaceutical and agricultural agent .

Mécanisme D'action

The mechanism of action of 1-nitropyrazole-3-carboxylic Acid is primarily related to its ability to interact with biological targets through its nitro and carboxylic acid groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity .

Comparaison Avec Des Composés Similaires

- 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

- 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine

- 1H-Pyrazole-3-carboxylic acid

Uniqueness: 1-nitropyrazole-3-carboxylic Acid is unique due to the presence of both a nitro group and a carboxylic acid group on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .

Propriétés

IUPAC Name |

1-nitropyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O4/c8-4(9)3-1-2-6(5-3)7(10)11/h1-2H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMJHPDXEVPLQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.08 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.